molecular formula C18H15N3O3 B14537550 1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one CAS No. 62365-97-3

1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one

Cat. No.: B14537550
CAS No.: 62365-97-3
M. Wt: 321.3 g/mol
InChI Key: PUSBHFIFXPYNQX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one is an organic compound that features a nitrophenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with 8-aminoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 1-(4-Aminophenyl)-3-[(quinolin-8-yl)amino]propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)-3-[(quinolin-2-yl)amino]propan-1-one
  • 1-(4-Nitrophenyl)-3-[(quinolin-4-yl)amino]propan-1-one
  • 1-(4-Nitrophenyl)-3-[(quinolin-6-yl)amino]propan-1-one

Uniqueness: 1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one is unique due to the position of the amino group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The 8-position on the quinoline ring is less commonly substituted, providing distinct steric and electronic properties compared to other isomers.

Properties

CAS No.

62365-97-3

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(quinolin-8-ylamino)propan-1-one

InChI

InChI=1S/C18H15N3O3/c22-17(13-6-8-15(9-7-13)21(23)24)10-12-19-16-5-1-3-14-4-2-11-20-18(14)16/h1-9,11,19H,10,12H2

InChI Key

PUSBHFIFXPYNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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